Methyl 3-([1,4'-bipiperidin]-1'-ylmethyl)-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylate
Description
Methyl 3-([1,4'-bipiperidin]-1'-ylmethyl)-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylate is a synthetic quinoline derivative characterized by a bipiperidinylmethyl substituent at position 3 and a 3-(trifluoromethyl)phenyl group at position 2 of the quinoline core. The methyl ester at position 4 differentiates it from related amide-based analogs. This compound shares structural similarities with pharmacologically active TRPV4 antagonists, such as GSK2193874, but its ester group may influence solubility, metabolic stability, and target binding compared to carboxamide derivatives .
Properties
Molecular Formula |
C29H32F3N3O2 |
|---|---|
Molecular Weight |
511.6 g/mol |
IUPAC Name |
methyl 3-[(4-piperidin-1-ylpiperidin-1-yl)methyl]-2-[3-(trifluoromethyl)phenyl]quinoline-4-carboxylate |
InChI |
InChI=1S/C29H32F3N3O2/c1-37-28(36)26-23-10-3-4-11-25(23)33-27(20-8-7-9-21(18-20)29(30,31)32)24(26)19-34-16-12-22(13-17-34)35-14-5-2-6-15-35/h3-4,7-11,18,22H,2,5-6,12-17,19H2,1H3 |
InChI Key |
RZRLAVKGQDVDJU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=NC2=CC=CC=C21)C3=CC(=CC=C3)C(F)(F)F)CN4CCC(CC4)N5CCCCC5 |
Origin of Product |
United States |
Preparation Methods
Construction of the Quinoline Core
The quinoline scaffold is typically synthesized via the Pfitzinger reaction or Doebner condensation. In the Pfitzinger approach, isatin derivatives react with ketones under basic conditions to form quinoline-4-carboxylic acids. For example, refluxing 5,7-dichloroisatin with adamantyl ketone in ethanol yields a quinoline carboxylic acid precursor. Alternatively, the Doebner condensation of 1-naphthylamine, benzaldehyde, and pyruvic acid generates carboxylic acid intermediates, which are reduced to alcohols using BH₃- THF. These methods provide scalable access to the quinoline backbone but require careful stereochemical control during subsequent functionalization.
Recent adaptations have employed HATU-mediated couplings to introduce piperidinone moieties at the 4-position. For instance, reacting quinoline-4-carboxylic acids with piperidin-4-one hydrochloride in dimethylformamide (DMF) using HATU and triethylamine yields 1-(quinoline-4-carbonyl)piperidin-4-ones. This step achieves yields of 60–75% after recrystallization, with purity confirmed by ¹H NMR.
Installation of the Bipiperidinylmethyl Group
The bipiperidinylmethyl moiety at the 3-position is installed through a Mannich reaction or nucleophilic substitution . In one approach, chloromethylquinoline intermediates react with 1,4'-bipiperidine in acetonitrile at reflux, yielding the desired substitution product in 50–65% yield. Alternatively, reductive amination using sodium triacetoxyborohydride (STAB) and acetic acid in 1,2-dichloroethane facilitates the coupling of piperidin-4-one derivatives with (R)-ethyl piperidine-3-carboxylate. This method provides superior stereochemical control, with diastereomeric ratios exceeding 9:1.
Esterification and Final Functionalization
The methyl carboxylate group is introduced via esterification of the quinoline-4-carboxylic acid intermediate. Treatment with thionyl chloride followed by methanol yields the methyl ester in >90% purity. Recent patents describe a carbonylation approach, where bromoquinoline intermediates react with carbon monoxide (200 psi) in methanol using Pd(OAc)₂ as a catalyst, achieving 70–80% yields.
Comparative Analysis of Synthetic Routes
The table below summarizes key methodologies and their efficiencies:
Challenges and Optimizations
- Steric hindrance during the Pfitzinger reaction reduces yields when bulky ketones are used. Excess isatin (2-fold) mitigates this issue.
- Epimerization during reductive amination is minimized by using STAB and acetic acid at 60°C.
- Purification of the final product often requires flash chromatography (EtOAc/petroleum ether) or recrystallization from ethanol/water mixtures.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-([1,4’-bipiperidin]-1’-ylmethyl)-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The quinoline core can be oxidized under specific conditions to form quinoline N-oxides.
Reduction: The compound can be reduced to modify the quinoline core or the bipiperidinylmethyl moiety.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the quinoline core typically yields quinoline N-oxides, while nucleophilic substitution can lead to various substituted quinoline derivatives.
Scientific Research Applications
Methyl 3-([1,4’-bipiperidin]-1’-ylmethyl)-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule, including its interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, particularly in the development of drugs targeting specific pathways influenced by the trifluoromethyl group.
Industry: Utilized in the development of advanced materials with unique properties conferred by the trifluoromethyl group.
Mechanism of Action
The mechanism of action of Methyl 3-([1,4’-bipiperidin]-1’-ylmethyl)-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylate involves its interaction with molecular targets influenced by the trifluoromethyl group. This group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of biological molecules. The bipiperidinylmethyl moiety may also play a role in binding to specific receptors or enzymes, modulating their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
The compound is compared to three analogs below, focusing on substituents, bioactivity, and physicochemical properties.
Research Findings
Bioactivity :
- The target compound’s ester group may reduce binding affinity to TRPV4 compared to GSK2193874’s carboxamide, which stabilizes interactions with the receptor’s hydrophobic pocket .
- Bromination at C7 (as in GSK2193874) enhances potency, suggesting that the target compound’s lack of a bromo group may result in lower activity .
Physicochemical Properties :
- Solubility : The methyl ester in the target compound improves solubility in organic solvents (e.g., DMSO) compared to carboxamides but reduces water solubility, limiting in vivo applicability .
- Metabolic Stability : Esters are prone to hydrolysis by esterases, whereas amides (e.g., GSK2193874) exhibit longer plasma half-lives .
Synthetic Accessibility :
- The target compound’s synthesis likely follows routes similar to , where acylation or alkylation of piperidine intermediates is employed. However, the esterification step may introduce yield variability compared to amide bond formation .
Biological Activity
Methyl 3-([1,4'-bipiperidin]-1'-ylmethyl)-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylate, with the CAS number 1336964-37-4, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on antibacterial properties, cytotoxicity, and structure-activity relationships (SAR) based on recent studies.
- Molecular Formula : C29H32F3N3O2
- Molecular Weight : 511.59 g/mol
- Structure : The compound features a quinoline core substituted with a bipiperidine moiety and a trifluoromethyl phenyl group, contributing to its unique pharmacological profile.
Antibacterial Activity
Research has shown that quinoline derivatives exhibit various biological activities, particularly antibacterial properties. The compound under review has been evaluated for its efficacy against several bacterial strains.
Case Studies and Findings
-
Antibacterial Evaluation :
- A study synthesized various quinoline derivatives, including the target compound, and tested them against Staphylococcus aureus and Escherichia coli. The results indicated that the compound displayed significant antibacterial activity with a minimum inhibitory concentration (MIC) of 64 μg/mL against S. aureus and 128 μg/mL against E. coli .
- Comparative analysis showed that while it was effective against certain gram-positive bacteria, its activity against gram-negative strains like Pseudomonas aeruginosa was limited .
-
Cytotoxicity Studies :
- The cytotoxic effects of the compound were assessed using the MTT assay on mouse macrophage cell lines (RAW 264.7). The results indicated low cytotoxicity with IC50 values of 98.2 μg/mL and 56.8 μg/mL for different derivatives tested . These findings suggest a favorable safety profile for further development as an antibacterial agent.
Structure-Activity Relationship (SAR)
The biological activity of quinoline derivatives is significantly influenced by their structural components. The incorporation of the bipiperidine moiety enhances binding affinity to bacterial targets due to increased hydrogen bonding capabilities .
Data Table: Biological Activity Summary
| Compound Name | MIC (μg/mL) | IC50 (μg/mL) | Target Bacteria | Notes |
|---|---|---|---|---|
| This compound | 64 (S. aureus) | 98.2 (RAW 264.7) | S. aureus, E. coli | Significant antibacterial activity with low cytotoxicity |
| Other derivatives | Varies | Varies | Various | Comparison shows lower activity against MRSA and P. aeruginosa |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
